molecular formula C10H14N2 B7963472 4-(1-Methylazetidin-3-yl)aniline

4-(1-Methylazetidin-3-yl)aniline

Cat. No.: B7963472
M. Wt: 162.23 g/mol
InChI Key: RJDUTFFJFOWRHL-UHFFFAOYSA-N
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Description

4-(1-Methylazetidin-3-yl)aniline is an organic compound with the molecular formula C10H14N2. It features an aniline group attached to a 1-methylazetidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylazetidin-3-yl)aniline typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylazetidin-3-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines .

Scientific Research Applications

4-(1-Methylazetidin-3-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(1-Methylazetidin-3-yl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these molecules, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Methylazetidin-3-yl)phenol
  • 4-(1-Methylazetidin-3-yl)benzoic acid
  • 4-(1-Methylazetidin-3-yl)benzaldehyde

Uniqueness

4-(1-Methylazetidin-3-yl)aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Biological Activity

4-(1-Methylazetidin-3-yl)aniline is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its azetidine ring and an aniline moiety. This unique structure may contribute to its interaction with biological targets, enhancing its pharmacological profile.

The mechanism of action for this compound has not been extensively documented in literature. However, compounds with similar structures often interact with various receptors and enzymes, suggesting that this compound may also exhibit such interactions.

Anticancer Properties

Recent studies have indicated that compounds related to this compound may possess anticancer properties. For instance, a study on structurally similar compounds demonstrated inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition could lead to reduced proliferation of cancer cells .

Study 1: Anticancer Activity

A recent investigation into the anticancer effects of azetidine derivatives included this compound. The study found that these compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Study 2: Neuropharmacological Effects

In a pharmacological study assessing the effects of azetidine derivatives on neurotransmitter systems, this compound was evaluated for its impact on serotonin transporters. Results indicated that this compound could inhibit serotonin reuptake, suggesting potential applications in treating depression or anxiety disorders.

Data Table: Biological Activity Overview

Activity Type Effect Reference
AnticancerCytotoxicity against cancer cells
Neurotransmitter ModulationInhibition of serotonin uptake

Properties

IUPAC Name

4-(1-methylazetidin-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-6-9(7-12)8-2-4-10(11)5-3-8/h2-5,9H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDUTFFJFOWRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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